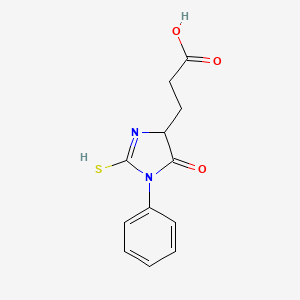
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical structure, which allows researchers to access detailed information about its properties, synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Industrial production methods often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study biochemical pathways and interactions. In medicine, this compound can be investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, the compound may be utilized in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of cellular processes. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, which can result in similar chemical and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties While similar compounds may exhibit comparable activities, this compound may have distinct advantages or limitations based on its unique features
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its preparation methods, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
3-(5-oxo-1-phenyl-2-sulfanyl-4H-imidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNJYDXLYMGFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
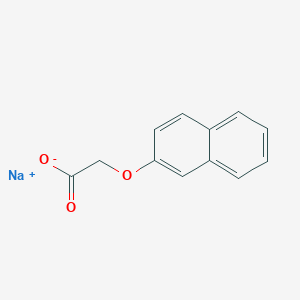


![3,4,5-trimethoxy-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7775744.png)
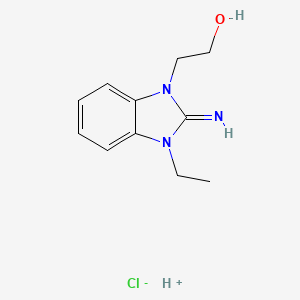
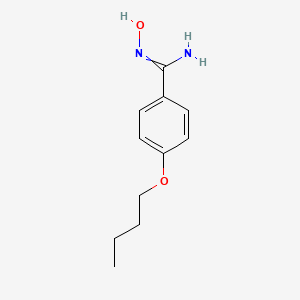
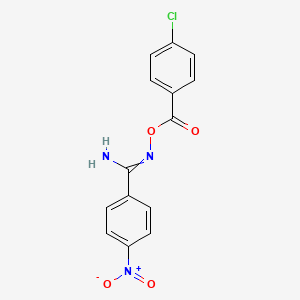
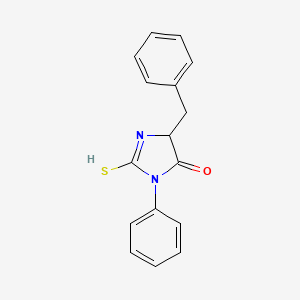
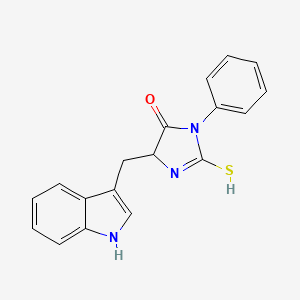
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)
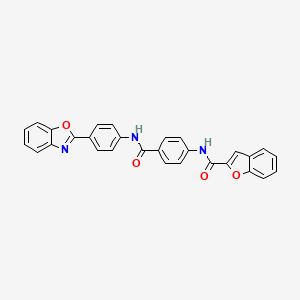
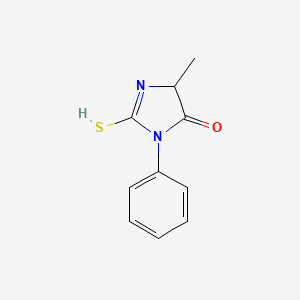
![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
